Product packaging for 3-Methoxy-2-nitrodibenzofuran(Cat. No.:CAS No. 71735-28-9)

3-Methoxy-2-nitrodibenzofuran

Cat. No.: B12652951
CAS No.: 71735-28-9
M. Wt: 243.21 g/mol
InChI Key: OUSHYUBESLWFNA-UHFFFAOYSA-N
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Description

3-Methoxy-2-nitrodibenzofuran (MeO-NDBF) is an advanced photoremovable protecting group (or "caging group") designed for thiol protection in solid-phase peptide synthesis (SPPS) . Its primary research value lies in the light-triggered, reagent-free deprotection of cysteine thiols, enabling high spatiotemporal control over biological activity in sensitive experiments . This compound exhibits a faster rate of UV photolysis compared to traditional groups like o-nitroveratryl (NV) and possesses a notably improved two-photon action cross-section (0.71-1.4 GM) . The mechanism of action involves UV or two-photon excitation, which cleaves the thioether bond linking the cysteine residue to the MeO-NDBF group, thereby uncaging the bioactive peptide without the need for chemical reagents . This feature is crucial for applications in live cells, where conventional deprotection methods can cause toxicity . The utility of MeO-NDBF has been demonstrated in the synthesis of biologically relevant peptides, such as an a-factor-based sequence and a K-Ras-derived peptide, where its photolysis successfully initiated subsequent enzymatic processing by farnesyltransferase . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO4 B12652951 3-Methoxy-2-nitrodibenzofuran CAS No. 71735-28-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71735-28-9

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

3-methoxy-2-nitrodibenzofuran

InChI

InChI=1S/C13H9NO4/c1-17-13-7-12-9(6-10(13)14(15)16)8-4-2-3-5-11(8)18-12/h2-7H,1H3

InChI Key

OUSHYUBESLWFNA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3=CC=CC=C3OC2=C1)[N+](=O)[O-]

Origin of Product

United States

Contextualization Within Dibenzofuran Chemistry

Dibenzofuran (B1670420), a heterocyclic compound composed of two benzene (B151609) rings fused to a central furan (B31954) ring, forms the foundational structure from which 3-Methoxy-2-nitrodibenzofuran is derived. ontosight.aiontosight.ai Dibenzofurans themselves are a well-established class of aromatic compounds, historically obtained from coal tar and recognized for their thermal stability. wikipedia.org The core dibenzofuran structure can be chemically modified through the introduction of various substituents, giving rise to a vast library of derivatives with diverse properties and applications. canada.ca

The addition of a methoxy (B1213986) (-OCH3) group at the 3-position and a nitro (-NO2) group at the 2-position to the dibenzofuran scaffold dramatically alters the parent compound's electronic and chemical characteristics. ontosight.ai The methoxy group, an electron-donating entity, and the nitro group, a potent electron-withdrawing group, create a unique electronic environment within the molecule. ontosight.ai This "push-pull" electronic effect is a key driver of the compound's reactivity and is a central theme in the exploration of its chemical behavior.

Rationale for Advanced Research into Substituted Dibenzofuran Scaffolds

The broader family of substituted dibenzofurans, and indeed benzofurans, has garnered considerable attention due to their prevalence in natural products and their wide-ranging biological activities. nih.govresearchgate.net Many natural and synthetic benzofuran (B130515) derivatives exhibit promising pharmacological properties, which has spurred extensive research into creating novel analogues. nih.govresearchgate.net The investigation into substituted dibenzofuran (B1670420) scaffolds like 3-Methoxy-2-nitrodibenzofuran is driven by several key factors:

Access to Functional Diversity: The dibenzofuran core provides a rigid and planar platform that can be strategically functionalized. The introduction of substituents like nitro groups offers a gateway to further chemical transformations, such as reduction to an amine, thereby expanding the potential for creating a diverse range of derivatives. nih.gov

Modulation of Physicochemical Properties: The nature and position of substituents on the dibenzofuran ring system allow for the fine-tuning of critical properties such as solubility, lipophilicity, and electronic characteristics. This is crucial for applications in medicinal chemistry and materials science. ontosight.ai

Exploration of Novel Reactivity: The specific arrangement of functional groups in compounds like this compound can lead to unique chemical reactivity and the discovery of new synthetic methodologies.

Overview of Key Research Domains for 3 Methoxy 2 Nitrodibenzofuran

De Novo Synthesis Strategies for the Dibenzofuran (B1670420) Core

De novo synthesis offers the flexibility to introduce specific functional groups onto the dibenzofuran structure. dss.go.thnih.gov This adaptability is crucial for producing targeted molecules like this compound. A new synthetic route has been developed to facilitate the synthesis of such substituted dibenzofurans, starting from precursors like 2-bromo-5-methoxyphenol (B1282781). nih.gov

A dominant strategy for forging the dibenzofuran core is through intramolecular cyclization, where a single molecule is induced to form the final ring system. These reactions typically involve the formation of a critical carbon-oxygen or carbon-carbon bond to complete the furan (B31954) ring portion of the molecule. rsc.org

A powerful method for synthesizing dibenzofurans is the palladium-catalyzed intramolecular C-O cyclization of 2-arylphenols. researchgate.net This phenol-directed C-H activation/C-O cyclization is a practical reaction that can use air as an oxidant. nih.govdatapdf.comresearchgate.net The process is tolerant of various functional groups and provides a complementary approach to other synthetic methods. nih.govdatapdf.com The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, and studies have indicated that the rate-limiting step is the C-O reductive elimination, not the C-H activation. nih.govdatapdf.comresearchgate.net This method has been successfully applied to the synthesis of highly functionalized dibenzofurans. datapdf.com

PrecursorCatalyst SystemOxidantSolventYieldCitation
2-ArylphenolsPd(OAc)2 / LigandAirTolueneGood to High datapdf.com
2-PhenylphenolPd(OAc)2 / IPrVariousDioxaneModerate datapdf.com
Estrone-derived ArylphenolPd(OAc)2AirToluene54% datapdf.com

This table presents representative data and specific yields can vary based on the substrate and precise reaction conditions.

Benzannulation, the construction of a benzene (B151609) ring onto an existing heterocyclic frame, offers a distinct route to the dibenzofuran core. A notable example is the base-mediated [4+2] annulation of 2-nitrobenzofurans with α,α-dicyanoalkenes. researchgate.net This method proceeds smoothly in water and provides a pathway to highly functionalized dibenzofurans in good to high yields under metal-free conditions. researchgate.net The reaction is believed to occur through a tandem Michael addition/cyclization/tautomerization/elimination sequence. researchgate.net Additionally, dearomative (3+2) cycloaddition reactions of 2-nitrobenzofurans with para-quinamines have been developed to produce complex polycyclic frameworks. nih.govresearchgate.net These reactions yield benzofuro[3,2-b]indol-3-one derivatives with high efficiency and diastereoselectivity. nih.govresearchgate.net

2-Nitrobenzofuran ReactantCoupling PartnerBaseSolventYieldCitation
2-NitrobenzofuranAlkylidene MalononitrilesK2CO3CH2Cl2Good researchgate.net
Substituted 2-Nitrobenzofuranspara-QuinaminesInorganic BaseVariousUp to 98% nih.govresearchgate.net

This table illustrates the versatility of 2-nitrobenzofurans in cycloaddition reactions for the synthesis of complex heterocyclic systems.

A classic and versatile strategy for forming the dibenzofuran skeleton is the cyclization of diaryl ether derivatives. rsc.org This can be achieved through various means, including palladium-catalyzed intramolecular C-H activation. nih.gov This modern approach offers an efficient route from o-iododiaryl ethers using a reusable Pd/C catalyst under ligand-free conditions. nih.gov The necessary o-iododiaryl ether precursors can themselves be synthesized in a one-pot reaction from phenols. nih.gov Another pathway involves the palladium-catalyzed intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers. organic-chemistry.org

A more recent innovation in dibenzofuran synthesis is a copper-catalyzed cyclization of cyclic diaryliodonium salts in water. nih.govacs.orgnih.gov This methodology operates through a proposed oxygen-iodine exchange mechanism, providing an efficient route to a variety of dibenzofuran derivatives in good to excellent yields. nih.govacs.orgnih.gov Isotope labeling studies using H₂¹⁸O have confirmed that the oxygen atom in the newly formed furan ring originates from water. acs.org The reaction is thought to proceed via oxidative addition of the diaryliodonium salt to a Cu(I) species, followed by ligand exchange with water and subsequent reductive elimination. acs.org

PrecursorCatalyst SystemSolventYieldCitation
Cyclic Diaryliodonium TriflatesCuI / LigandWaterUp to 96% acs.orgnih.gov

This table highlights a modern, efficient copper-catalyzed method for dibenzofuran synthesis.

The construction of the precursor molecules required for the previously described intramolecular cyclizations often relies on intermolecular assembly methods. These reactions join two separate molecular fragments.

The Suzuki-Miyaura cross-coupling is a cornerstone reaction in this context, widely used to form C-C bonds. nih.govyoutube.comlibretexts.orgyoutube.com It is particularly valuable for synthesizing the 2-arylphenol precursors needed for palladium-catalyzed cyclization. conicet.gov.ar This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid or ester with an aryl halide. nih.govlibretexts.orgyoutube.com The development of highly active catalyst systems has made this a versatile and reliable method for constructing biaryl compounds. nih.gov

The Ullmann condensation is a classic, copper-promoted reaction for synthesizing diaryl ethers, which are key precursors for certain dibenzofuran syntheses. tandfonline.comorganic-chemistry.orgwikipedia.orgnih.gov The reaction couples an aryl halide with a phenol. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern variations using specific ligands and catalytic copper sources allow the reaction to proceed under much milder conditions, broadening its applicability. organic-chemistry.orgnih.govacs.org

Intermolecular Assembly Methods

Diels-Alder Cycloaddition Strategies with Nitrobenzofurans

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, offers a valuable pathway to polyfunctional dibenzofurans. researchgate.net This strategy typically involves the [4+2] cycloaddition of a diene, such as a substituted vinylbenzofuran, with a dienophile, like an acetylenic compound. researchgate.net The subsequent elimination of a small molecule from the cycloadduct leads to the aromatic dibenzofuran system.

Specifically, the reaction of 2-vinylbenzofurans with acetylenic dienophiles has been demonstrated as a viable route to polysubstituted dibenzofurans. researchgate.net Similarly, studies have explored the use of 2- and 3-nitrobenzofurans as dienophiles in polar, normal electron-demand Diels-Alder reactions. researchgate.net The potent electron-withdrawing nature of the nitro group enhances the dienophilic character of the nitrobenzofuran. researchgate.net Since the nitro group can be extruded under thermal conditions, this reaction sequence provides a straightforward method for synthesizing various heterocyclic compounds. researchgate.net The use of 3-alkoxyfurans as dienes in cycloadditions has also been shown to be effective, reacting with various dienophiles under mild conditions to form 7-oxabicyclo[2.2.1]heptane derivatives, which are precursors to aromatic systems. nih.gov

Palladium-Catalyzed Tandem Denitrification/C-H Activation

Modern synthetic methods increasingly rely on transition-metal catalysis for efficient and selective bond formation. Palladium catalysis is particularly prominent in the synthesis of dibenzofurans. organic-chemistry.orgrsc.org A key strategy involves the intramolecular cyclization of diaryl ethers. For instance, a palladium-catalyzed C-H activation can facilitate the ring closure of a nitro-diaryl ether. nih.gov This transformation is typically carried out in the presence of a palladium catalyst and an oxidant, such as silver acetate, in a suitable solvent like pivalic acid at elevated temperatures. nih.gov

While the outline specifies a tandem "denitrification/C-H activation," a related and well-documented approach is the reductive cyclization of nitrobiphenyls or related structures. The Cadogan reaction, for example, involves the reductive intramolecular cyclization of 2-nitrobiphenyls to form carbazoles, a reaction that highlights the utility of the nitro group as a handle for cyclization. umich.edursc.org Similarly, palladium-catalyzed reductive cyclization of 2-nitrostyrenes is a known method for indole (B1671886) synthesis, and this has been extended to the double reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes to form pyrroloindoles. nih.gov These examples underscore the potential of using a nitro group in a biphenyl-type precursor to facilitate a palladium-catalyzed cyclization to the dibenzofuran core, likely proceeding through a C-H activation mechanism following reduction or transformation of the nitro group.

Deborylative Ring Contraction of Dibenzoxaborins

An innovative and efficient route for synthesizing a variety of dibenzofurans involves the copper-catalyzed deborylative ring contraction of dibenzoxaborins. researchgate.netnih.govacs.org This method is advantageous due to its mild reaction conditions and broad substrate scope, allowing for the preparation of dibenzofurans with various functional groups. nih.govacs.org

The process begins with the synthesis of a dibenzoxaborin, a six-membered heterocyclic compound containing boron. These precursors are readily available through methods like the Suzuki-Miyaura coupling of appropriately substituted phenols and boronic acids. acs.org The subsequent ring contraction is achieved using a copper catalyst, such as copper(II) acetate, under aerobic conditions. researchgate.netacs.org This strategy's utility is enhanced by the ability to perform regiodivergent syntheses; starting from a single borylated phenol, different dibenzofuran isomers can be accessed. nih.govacs.org

Strategic Introduction of Methoxy and Nitro Functionalities

The synthesis of the specific isomer this compound requires precise control over the placement of the functional groups. This is typically achieved either by functionalizing a pre-formed dibenzofuran ring or by incorporating the substituents onto precursors before the final ring-closing reaction.

Regioselective Nitration Protocols

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution. However, achieving the desired regioselectivity in a complex, substituted system requires careful strategic planning.

A highly effective strategy for controlling regiochemistry is to perform the nitration on a biphenyl (B1667301) or diaryl ether precursor before the dibenzofuran ring is formed. nih.govnih.gov For the synthesis of a methoxy-substituted nitrodibenzofuran, a route was developed starting from 2-bromo-5-methoxyphenol. nih.gov This was coupled with 4-fluoro-2-nitrobenzaldehyde (B1294362) to create a diaryl ether intermediate that already contained the nitro and methoxy groups in the correct relative positions. nih.gov Subsequent palladium-catalyzed intramolecular coupling then forms the dibenzofuran ring. nih.gov

Another approach involves the direct nitration of a biphenyl derivative. For instance, dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate can be nitrated to yield dimethyl 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylate under carefully controlled temperature conditions. umich.edu Similarly, 3-alkoxy-4-acetoxybenzaldehyde can be nitrated as a key step in the synthesis of 3-hydroxy-4-methoxy-2-nitrobenzoic acid, a related substituted aromatic compound. google.com These methods demonstrate that introducing the nitro group at an early stage, directed by the existing substituents on a biphenyl or diaryl ether backbone, is a powerful method for ensuring the desired final substitution pattern.

Introducing the nitro group directly onto a pre-formed 3-methoxydibenzofuran (B1642342) ring via electrophilic substitution is an alternative strategy. The positional reactivity of the parent dibenzofuran ring in electrophilic substitutions is well-established, with nitration typically occurring at the C-2 position. rsc.orgrsc.orgacs.org This selectivity is governed by the electronic properties of the heterocyclic system.

However, the presence of a methoxy group at the C-3 position significantly influences the regiochemical outcome of further substitutions. The methoxy group is an activating, ortho, para-director. Therefore, nitration of 3-methoxydibenzofuran would be expected to direct the incoming nitro group to the C-2 (ortho) and C-4 (ortho) positions. This can lead to a mixture of products, potentially complicating the synthesis and reducing the yield of the desired 2-nitro isomer. nih.govnih.gov While conditions can be optimized, controlling the regioselectivity of electrophilic substitution on an already functionalized dibenzofuran can be more challenging than the precursor functionalization strategy described previously. nih.govfrontiersin.org

Data Tables

Table 1: Overview of Dibenzofuran Core Synthesis Methodologies

Synthetic Strategy Key Transformation Typical Precursors Key Features
Diels-Alder Cycloaddition [4+2] Cycloaddition / Aromatization Vinylbenzofurans, Nitrobenzofurans, Alkoxyfurans Builds core ring structure efficiently; product depends on diene/dienophile choice. researchgate.netresearchgate.net
Palladium-Catalyzed C-H Activation Intramolecular C-O bond formation Diaryl ethers, Nitrobiphenyls High efficiency; leverages transition metal catalysis for direct C-H functionalization. organic-chemistry.orgnih.gov

| Deborylative Ring Contraction | Cu-catalyzed contraction of a 6-membered ring | Dibenzoxaborins | Mild conditions; broad substrate scope; allows regiodivergent synthesis. nih.govacs.org |

Table 2: Comparison of Nitration Strategies

Nitration Method Substrate Expected Outcome Advantages/Disadvantages
Precursor Nitration Substituted Biphenyl or Diaryl Ether High regioselectivity for a single product Advantage: Excellent regiocontrol. nih.govumich.eduDisadvantage: May require a longer synthetic route.

| Direct Nitration | 3-Methoxydibenzofuran | Mixture of 2-nitro and 4-nitro isomers | Advantage: Potentially shorter route. Disadvantage: Poor regioselectivity leads to product mixtures and lower yields of the target compound. nih.govacs.org |

Electrophilic Aromatic Substitution Reactions

The reactivity of the this compound ring system towards electrophiles is governed by the directing and activating or deactivating effects of the methoxy and nitro substituents. The methoxy group (-OCH₃) at the C3 position is an activating group and directs incoming electrophiles to the ortho and para positions (C2 and C4). Conversely, the nitro group (-NO₂) at the C2 position is a strong deactivating group and a meta-director.

Halogenation Reactions, including Regioselectivity

Halogenation of this compound is anticipated to be highly regioselective. The activating methoxy group at C3 strongly directs electrophiles to the C4 position (para) and the C2 position (ortho). The deactivating nitro group at C2 directs to the C4 position (meta). Both groups, therefore, direct the incoming electrophile to the C4 position. The C2 position is already substituted. Consequently, halogenation is expected to occur predominantly at the C4 position.

Table 1: Predicted Regioselectivity of Halogenation

Reactant Predicted Major Product Position of Substitution

Nitration Mechanisms and Site Selectivity

Further nitration of this compound introduces an additional nitro group onto the aromatic framework. The existing substituents heavily influence the position of this second nitration. The ring containing the methoxy and nitro groups is significantly influenced by their opposing effects. The methoxy group activates the ring, while the nitro group deactivates it. wikipedia.orglibretexts.org

Table 2: Predicted Site Selectivity for Further Nitration

Ring Position Predicted Reactivity
Substituted Ring (A) C1, C4 Low (deactivated by -NO₂)

Friedel-Crafts Type Reactions

Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are classic examples of electrophilic aromatic substitution. byjus.com However, these reactions are generally ineffective on strongly deactivated aromatic rings. libretexts.orgreddit.comstackexchange.com The presence of the electron-withdrawing nitro group at the C2 position significantly reduces the nucleophilicity of the aromatic system, making it less reactive towards the carbocation or acylium ion intermediates generated in Friedel-Crafts reactions. reddit.comstackexchange.com

Therefore, this compound is expected to be unreactive under standard Friedel-Crafts conditions. The deactivating effect of the nitro group outweighs the activating effect of the methoxy group in this context. stackexchange.com While dibenzofuran itself can undergo Friedel-Crafts reactions, the strong deactivation by the nitro group in the derivative poses a significant barrier. biointerfaceresearch.com

Sulfonylation Reactions

Sulfonylation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring and is another key electrophilic aromatic substitution reaction. This reaction typically uses fuming sulfuric acid or sulfur trioxide in sulfuric acid. Similar to nitration, the regioselectivity of sulfonylation is dictated by the existing substituents.

For this compound, the deactivating nitro group would hinder substitution on its own ring. The reaction is therefore more probable on the unsubstituted ring. The principles of electrophilic substitution on deactivated benzenes suggest that while the reaction is slower, it can proceed, often with meta-directing selectivity relative to the deactivating group. rsc.org However, in this fused ring system, the prediction is less straightforward. Research on sulfonate derivatives of benzofurans indicates that such compounds can be synthesized, though the methods may not always involve direct electrophilic substitution. nih.govnih.gov

Reduction Chemistry of the Nitro Group

The nitro group is readily reducible to an amino group (-NH₂) through various synthetic methods. This transformation is a fundamental process in the synthesis of aromatic amines, which are valuable intermediates in many areas of chemistry.

Formation of Amino-Dibenzofuran Derivatives

The reduction of the nitro group in this compound yields 3-methoxy-2-aminodibenzofuran. This can be achieved using several common reducing agents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. youtube.comyoutube.comyoutube.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney nickel are highly effective for this transformation. youtube.com This method is often preferred due to its clean nature, with water being the only byproduct. It is highly chemoselective for the nitro group, leaving other functional groups like the methoxy group and the aromatic rings intact. chemrxiv.org

Chemical Reduction: A variety of chemical reagents can also be employed for the reduction of nitroarenes.

Tin(II) Chloride (SnCl₂): In the presence of a strong acid like hydrochloric acid (HCl), SnCl₂ is a classic and effective reagent for reducing aromatic nitro groups. mdma.chmdma.chcommonorganicchemistry.comsemanticscholar.orgacsgcipr.org The reaction proceeds readily and is tolerant of many other functional groups. mdma.chsemanticscholar.org

Iron (Fe) or Zinc (Zn) in Acid: The use of metal powders like iron or zinc in acidic media (e.g., HCl or acetic acid) is another common method. These are cost-effective and reliable reducing systems.

The choice of reducing agent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.

Table 3: Common Reagents for Nitro Group Reduction

Reagent(s) Reaction Type Notes
H₂ / Pd/C Catalytic Hydrogenation Clean, high yield, chemoselective. youtube.comchemrxiv.org
SnCl₂ / HCl Chemical Reduction Widely used, tolerant of many functional groups. semanticscholar.orgacsgcipr.org

The synthesis of related aminodibenzofurans has been documented, highlighting the feasibility of this transformation. For example, a method for synthesizing 4-aminodibenzofuran involves the reduction of a nitroso precursor. reddit.com

Photochemical Transformations and Uncaging Mechanisms

The nitrodibenzofuran (NDBF) framework, including this compound, serves as a highly effective photoremovable protecting group, often referred to as a "caging" group. acs.orgacs.orgnih.govsci-hub.seacs.orgumn.edunih.govacs.orgumn.edu These molecules can mask the function of a bioactive molecule until it is "uncaged" or released by exposure to light. umn.edu This process offers precise spatiotemporal control over the release of active substances, a valuable tool in chemical biology and drug delivery. umn.edu

Photo-Induced Dissociation Pathways

The photo-uncaging mechanism of nitroaromatic compounds, such as this compound, is initiated by the absorption of a photon, which excites the molecule. rsc.org This excitation leads to an intramolecular hydrogen atom transfer from the benzylic position to the nitro group, forming an aci-nitro intermediate. researchgate.net This intermediate is unstable and undergoes further rearrangement, ultimately leading to the cleavage of the bond between the photolabile group and the protected molecule. researchgate.net In the context of protecting a thiol group with a nitrodibenzofuran derivative, irradiation leads to the clean conversion to the free mercaptan. acs.org The efficiency of this release can be influenced by the stability of the leaving group radical, with more stable radicals leading to higher quantum yields of release. researchgate.net

One-Photon and Two-Photon Absorption Processes

Nitrodibenzofuran derivatives are sensitive to both one-photon and two-photon absorption (2PA) processes. acs.orgacs.orgnih.gov One-photon absorption typically utilizes UV light to trigger dissociation. umn.edu However, UV light has limited penetration depth in biological tissues and can cause damage. umn.edu Two-photon absorption provides a significant advantage by using near-infrared (NIR) light, which penetrates deeper into tissues with less scattering and reduced phototoxicity. umn.edu In 2PA, the molecule simultaneously absorbs two lower-energy photons to reach the same excited state as in one-photon absorption. umn.edu

The nitrodibenzofuran (NDBF) moiety was developed as a more conjugated version of the common o-nitrobenzyl (ONB) caging group to enhance both one- and two-photon sensitivity. acs.org Research has demonstrated efficient deprotection of NDBF-caged compounds using both 365 nm UV light (one-photon) and 800 nm laser light (two-photon). acs.orgacs.orgnih.gov

The effectiveness of a two-photon process is quantified by the two-photon action cross-section (δu), measured in Goeppert-Mayer (GM) units. A methoxy-substituted nitrodibenzofuran (MeO-NDBF) has shown a significantly improved two-photon action cross-section compared to the parent NDBF. sci-hub.seacs.orgumn.edunih.gov For instance, the two-photon action cross-section for the deprotection of a MeO-NDBF caged peptide was estimated to be between 0.71 GM and 1.4 GM. acs.orgumn.edunih.gov This enhancement makes methoxy-substituted derivatives particularly promising for applications requiring deep-tissue photoactivation. sci-hub.seacs.orgumn.edunih.gov

Compound/Protecting GroupExcitationWavelengthTwo-Photon Action Cross-Section (δu) (GM)Reference
MeO-NDBF-caged peptide 10Two-Photon800 nm0.71 acs.org
MeO-NDBF-caged peptide 15Two-Photon800 nm1.4 acs.org
o-nitrobenzyl caged coumarinsTwo-PhotonNot Specified0.01 - 0.1 nih.gov

Wavelength Selectivity in Photolysis

The wavelength of light used for photolysis can be a critical factor in controlling the uncaging process. The absorption spectrum of the photolabile group determines the optimal wavelength for excitation. For instance, NDBF-caged peptides have been efficiently deprotected using 365 nm light. acs.orgnih.gov The introduction of substituents, such as a methoxy group, can shift the absorption maximum to longer, less energetic wavelengths. sci-hub.se Specifically, adding a methoxy group to the NDBF core increases the maximum absorbance wavelength from 330 nm to 362 nm. sci-hub.se

This red-shift is a desirable feature as it moves the required excitation wavelength closer to the visible spectrum, potentially reducing photodamage to biological samples. nih.gov However, it has been observed in some o-nitrobenzyl derivatives that an increase in the maximum absorption wavelength can be accompanied by a decrease in the quantum yield of uncaging. nih.gov Studies on nitroaromatic compounds have shown that the quantum yields for the release of protected molecules can increase at longer wavelengths, with a corresponding decrease in the formation of undesired byproducts. fao.org The photolysis of certain nitroaromatic compounds is also known to be pH-dependent, which can affect their optical properties and reactivity in different environments. acs.org

Influence of Substituents on Photochemical Reactivity

Substituents on the dibenzofuran ring play a crucial role in modulating the photochemical properties of the molecule. umn.edu Electron-donating groups, such as a methoxy group, can significantly influence the photochemical reactivity. umn.edu

The addition of a methoxy group to the NDBF backbone has been shown to increase the rate of uncaging under two-photon excitation. acs.org For example, a peptide protected with MeO-NDBF uncaged 3.6 times faster than the same peptide protected with the parent NDBF when irradiated at 800 nm. acs.org This acceleration is attributed to the electron-donating nature of the methoxy group, which can stabilize the developing positive charge on the benzylic carbon during the fragmentation of the hydroxylamine (B1172632) intermediate. rsc.org

Furthermore, extending the conjugation of the NDBF system or adding electron-donating groups can increase both the two-photon absorption cross-section and the dissociation rate. umn.edu The choice of the leaving group (the molecule being protected) also has a strong influence on the dissociation rate but affects the two-photon absorption cross-section to a much lesser extent. umn.edu Computational studies have suggested that NDBF dimers could exhibit greatly enhanced two-photon absorption cross-sections. umn.edu

Radical Reaction Pathways in Dibenzofuran Formation

The synthesis of the dibenzofuran core can be achieved through various methods, including those involving radical cyclization reactions. One effective method involves the cyclization of diazotized o-(aryloxy)anilines. acs.org This reaction proceeds through a free-radical mechanism that can be promoted by electron donors such as hydroquinone (B1673460) or iron(II) sulfate (B86663) (FeSO₄). acs.org The use of FeSO₄ as a promoter has been shown to dramatically shorten reaction times and lead to high yields of dibenzofurans (77-83%). acs.org

Another approach to forming substituted dihydrobenzofurans involves a radical cascade reaction that includes a 1,6-hydrogen atom transfer followed by a 5-exo-trig cyclization. thieme-connect.de Additionally, dihydrobenzofuran derivatives can be efficiently formed from the treatment of o-alkenyloxyarene diazonium salts with radical-generating reagents. rsc.org These radical-based synthetic routes offer powerful tools for the construction of the fundamental dibenzofuran structure. acs.orgrsc.org

Biotransformation Pathways of Substituted Dibenzofurans

Substituted dibenzofurans are subject to biotransformation by various microorganisms and in mammalian systems. The persistence and toxicity of these compounds in the environment are largely dependent on their susceptibility to microbial degradation. wikipedia.org

Several bacterial strains have been identified that can degrade dibenzofuran and its derivatives. For instance, Staphylococcus auriculans DBF63 can utilize dibenzofuran as a sole source of carbon and energy, degrading it to salicylic (B10762653) acid and gentisic acid. nih.govasm.org The degradation pathway is initiated by an angular dioxygenase enzyme that attacks the position adjacent to the ether bridge, leading to the cleavage of the furan ring. asm.orgnih.gov Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10 are other examples of bacteria that employ angular dioxygenases to degrade dibenzofurans. asm.org Similarly, the biphenyl dioxygenase from Burkholderia xenovorans LB400 and Comamonas testosteroni B-356 can metabolize dibenzofuran, primarily through lateral oxygenation, with angular oxygenation being a minor pathway. nih.gov The initial adhesion of degrading bacteria to dibenzofuran particles, often mediated by extracellular polymeric substances, is a crucial first step in the biodegradation process. researchgate.net

In mammals, the metabolism of dibenzofurans is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. nih.govmdpi.com These enzymes hydroxylate the dibenzofuran ring, making the compounds more water-soluble and easier to excrete. wikipedia.orgmdpi.com For example, brominated dibenzofurans are metabolized in mice to monohydroxylated products. nih.gov The position and number of halogen substituents significantly affect the rate of metabolism and elimination. nih.gov Non-2,3,7,8-substituted compounds are generally metabolized and eliminated more rapidly than their 2,3,7,8-substituted counterparts. nih.gov Following hydroxylation by CYPs, the metabolites can undergo further conjugation reactions, such as glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), which further enhances their water solubility and facilitates excretion. mdpi.com

Microbial Cooxidation Processes by Specific Strains

Research has shown that certain bacterial strains can metabolize nitrodibenzofurans through co-oxidation. In this process, the bacterium does not use the compound as a sole source of carbon and energy, but rather transforms it in the presence of a suitable growth substrate.

For instance, the dibenzofuran-degrading bacterium Sphingomonas sp. strain HH69 has been shown to co-oxidize 2-nitrodibenzofuran (B152082) and 3-nitrodibenzofuran (B1219392). osti.gov This strain was unable to utilize these nitrodibenzofurans as growth substrates, indicating that their transformation relies on the metabolic activity supported by other carbon sources. osti.gov The degradation of acetoxydibenzofurans by the same strain is initiated by the hydrolysis of the ester bonds, which yields the corresponding hydroxydibenzofurans. osti.gov

Regioselectivity in Dioxygenolytic Cleavage

A crucial step in the microbial degradation of dibenzofuran and its derivatives is the angular dioxygenation, which involves the enzymatic cleavage of the ether bridge. The regioselectivity of this attack, meaning the specific position on the molecule where the enzyme acts, is a determining factor in the subsequent metabolic pathway.

Studies on the metabolism of monosubstituted dibenzofurans by Sphingomonas sp. strain HH69 have demonstrated a significant regioselectivity in the dioxygenolytic cleavage. The initial enzymatic attack preferentially occurs on the nonsubstituted aromatic ring. osti.gov This preference for the unsubstituted ring directs the subsequent steps of the degradation pathway.

In the case of 2- and 3-nitrodibenzofuran, this regioselective dioxygenation leads to the formation of specific trihydroxybiphenyl derivatives. osti.gov This specificity highlights the controlled nature of the enzymatic processes involved in the initial breakdown of these complex aromatic structures.

Identification of Accumulated Metabolites

The investigation of microbial transformation of nitrodibenzofurans has led to the identification of several key metabolites. These accumulated products provide critical information about the operative degradation pathways.

During the co-oxidation of 2- and 3-nitrodibenzofuran by Sphingomonas sp. strain HH69, the corresponding substituted salicylic acids were found to accumulate in the culture broth. osti.gov Furthermore, in the case of 3-nitrodibenzofuran, experiments with a mutant of strain HH69, which is deficient in the subsequent meta-cleavage step, led to the isolation of 2,2´,3-trihydroxy-4´-nitrobiphenyl as a major product. osti.gov The formation of this trihydroxybiphenyl confirms the angular dioxygenation of the unsubstituted ring.

The identified metabolites from the transformation of related nitrodibenzofurans by Sphingomonas sp. strain HH69 are summarized in the table below.

Substrate Metabolite Metabolic Process
2-Nitrodibenzofuran2,2´,3-Trihydroxy-5´-nitrobiphenylDioxygenolytic cleavage
3-Nitrodibenzofuran2,2´,3-Trihydroxy-4´-nitrobiphenylDioxygenolytic cleavage
2-NitrodibenzofuranSubstituted Salicylic AcidFurther metabolism
3-NitrodibenzofuranSubstituted Salicylic AcidFurther metabolism

Derivatization and Advanced Functionalization Strategies for 3 Methoxy 2 Nitrodibenzofuran

Site-Specific Functionalization for Structural Diversification

Functionalization beyond the existing methoxy (B1213986) and nitro groups allows for the generation of diverse analogs. These methods often rely on the strategic introduction of reactive handles or the manipulation of precursors during the synthesis of the dibenzofuran (B1670420) core.

Direct aminocarbonylation on the dibenzofuran ring of 3-methoxy-2-nitrodibenzofuran is not extensively documented in scientific literature. Functionalization tends to focus on the modification of the existing nitro and methoxy groups or on synthetic strategies that build the ring system with desired substituents in place. However, related synthetic manipulations on precursors offer a pathway to structural diversification. For instance, in a synthetic route towards a substituted nitrodibenzofuran, an aldehyde precursor was converted to a secondary alcohol using trimethylaluminum, demonstrating functionalization at a carbon atom that becomes part of the final heterocyclic system. nih.gov

A powerful strategy for constructing the this compound core involves the use of halogenated intermediates, which allows for precise control over substituent placement. A general route for synthesizing substituted dibenzofurans starts with halogenated phenols and nitroaromatics. nih.gov

A key synthetic sequence involves the following steps:

Synthesis of a Diaryl Ether: A nucleophilic aromatic substitution reaction between a halogenated phenol, such as 2-bromo-5-methoxyphenol (B1282781), and an activated fluoro-nitroaromatic, like 4-fluoro-2-nitrobenzaldehyde (B1294362), yields a diaryl ether intermediate. nih.gov

Intramolecular Aryl Coupling: The crucial dibenzofuran ring is formed via a palladium-catalyzed intramolecular aryl coupling reaction of the diaryl ether intermediate. This cyclization is a key step that establishes the core structure. nih.gov

This methodology highlights how halogenated precursors are instrumental in building the complex dibenzofuran skeleton, with the halogen atoms serving as reactive sites for the key bond-forming reactions.

Table 1: Synthesis of a Methoxy-Substituted Nitrodibenzofuran Aldehyde via Halogenated Intermediates nih.gov

StepStarting MaterialsKey ReagentsIntermediate/ProductReaction Type
12-bromo-5-methoxyphenol, 4-fluoro-2-nitrobenzaldehydeK₂CO₃, DMF4-(2-bromo-5-methoxyphenoxy)-2-nitrobenzaldehydeNucleophilic Aromatic Substitution (SNAr)
24-(2-bromo-5-methoxyphenoxy)-2-nitrobenzaldehyde (aldehyde group protected as acetal)Pd/C, NaOAc, DMA2-(1,3-dioxolan-2-yl)-7-methoxy-3-nitrodibenzo[b,d]furanPalladium-Catalyzed Intramolecular Aryl Coupling
32-(1,3-dioxolan-2-yl)-7-methoxy-3-nitrodibenzo[b,d]furanAcidic workup7-methoxy-3-nitrodibenzo[b,d]furan-2-carbaldehydeDeprotection

Post-Synthetic Modification of Nitro and Methoxy Groups

The nitro and methoxy groups are primary sites for post-synthetic modifications, enabling significant changes to the molecule's electronic properties and allowing for conjugation to other molecules.

The electron-withdrawing nitro group can be readily converted into an electron-donating amino group, a versatile functional handle for further derivatization. The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. organic-chemistry.org This can be achieved through various methods, including:

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). organic-chemistry.org

Metal-free reductions, for instance, using trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine. organic-chemistry.org

Transfer hydrogenation with reagents such as polymethylhydrosiloxane (B1170920) (PMHS). organic-chemistry.org

Once the amine (3-methoxy-dibenzofuran-2-amine) is formed, it can undergo a wide array of subsequent reactions. For example, it can be acylated to form amides, alkylated, or used as a nucleophile in coupling reactions. This conversion is a key step in the synthesis of certain polycyclic natural products, such as aristolactams, where the amine participates in an intramolecular cyclization to form a lactam ring fused to the aromatic system. nih.gov

The cleavage of the methyl ether to reveal a phenolic hydroxyl group is a common and important transformation. chem-station.comgoogle.com This O-demethylation makes the position available for further functionalization, such as esterification or etherification, or to study the role of the hydroxyl group in biological interactions. Due to the stability of the methyl ether, this reaction often requires harsh conditions. chem-station.com Several reagents are effective for this purpose:

Boron Tribromide (BBr₃): This is a powerful and widely used Lewis acid for cleaving ethers. The reaction proceeds through the formation of a complex between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com

Aluminum Chloride (AlCl₃): Another strong Lewis acid that can effect demethylation, often requiring heat. chem-station.comgoogle.com It can be used with co-reagents to enhance its efficacy.

Hydrobromic Acid (HBr): A strong Brønsted acid that can cleave ethers at high temperatures. The mechanism involves protonation of the ether oxygen, followed by Sₙ2 attack by the bromide ion. chem-station.com

Thiol-based Reagents: Nucleophilic sulfur compounds, such as dodecanethiol or 3-mercaptopropionic acid, can also be used for demethylation, often under basic or high-temperature conditions. google.com

The choice of reagent depends on the presence of other functional groups in the molecule to avoid undesired side reactions. chem-station.com

Table 2: Common Reagents for O-Demethylation of Aromatic Methyl Ethers chem-station.com

ReagentReagent TypeGeneral ConditionsKey Characteristics
Boron Tribromide (BBr₃)Lewis AcidLow temperature (-78 °C to rt), anhydrous solvent (e.g., CH₂Cl₂)Very effective but highly reactive; sensitive to moisture.
Aluminum Chloride (AlCl₃)Lewis AcidHeating in a suitable solvent (e.g., CH₂Cl₂, acetonitrile)Strong Lewis acid, less reactive than BBr₃.
Hydrobromic Acid (HBr)Brønsted AcidHigh temperature (~130 °C), often with acetic acid as a co-solventClassic, strong acid method.

Integration into Complex Molecular Architectures (e.g., polycyclic systems)

The this compound unit can serve as a building block for constructing larger, more complex molecules. Its unique photochemical properties have led to its use as a specialized protecting group in peptide synthesis. umn.edunih.gov

Specifically, a derivative, 1-(7-methoxy-3-nitrodibenzo[b,d]furan-2-yl)ethanol, is used to "cage" the thiol group of cysteine residues during solid-phase peptide synthesis (SPPS). nih.govnih.gov The nitrodibenzofuran (NDBF) moiety is attached to the cysteine's sulfur atom. This renders the thiol chemically inert throughout the peptide assembly process. nih.govacs.org The key advantage of the NDBF cage is its photolability; the protecting group can be cleanly removed by irradiation with light, including through two-photon excitation, which is particularly useful for biological experiments in living cells. nih.govumn.edu This process regenerates the free thiol group at a desired time and location, allowing the peptide to fold correctly or engage in its biological function, such as enzymatic processing. umn.edunih.gov

Furthermore, as a precursor, this compound can be transformed into fused polycyclic systems. The synthesis of aristolactams, a class of phenanthrene-derived alkaloids, can be envisioned starting from nitrodibenzofuran derivatives. nih.gov This transformation would involve reduction of the nitro group to an amine, followed by intramolecular amide bond formation with a suitably positioned carboxylic acid derivative to create the characteristic lactam ring fused to the aromatic core.

Spectroscopic and Structural Characterization Methodologies in 3 Methoxy 2 Nitrodibenzofuran Research

Advanced Mass Spectrometry Applications

Mass spectrometry (MS) is a cornerstone technique for the analysis of nitrated dibenzofurans, offering high sensitivity and the ability to distinguish between different isomers, which is often a significant analytical challenge.

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is a powerful tool for the isomer-specific analysis of complex environmental contaminants like nitrated dibenzofurans. nih.gov The high resolving power of the gas chromatograph separates individual isomers based on their boiling points and interactions with the stationary phase of the GC column. Subsequently, the high-resolution mass spectrometer provides highly accurate mass measurements, allowing for the determination of the elemental composition of the analyte and its fragments. This level of precision is essential for differentiating between isomers that have the same nominal mass but different atomic arrangements. For instance, the method has been successfully used for the determination of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) and total TCDDs in various environmental matrices. nih.gov The instrumental parameters that are critical for ensuring data quality include the performance of the HRGC column, mass resolution, and the accuracy of mass measurements. nih.gov

The application of HRGC-MS allows for the creation of detailed mass chromatograms where specific isomers can be identified and quantified even in complex mixtures. researchgate.net This is particularly important for environmental samples where numerous congeners of nitrated and halogenated dibenzofurans may coexist.

Gas chromatography combined with ion trap mass spectrometry (GC/ITMS/MS) offers a robust and sensitive method for the analysis of trace-level organic compounds. frtr.govnih.gov This technique combines the separation power of GC with the unique capabilities of an ion trap mass spectrometer, which can trap and accumulate ions to enhance the signal-to-noise ratio. frtr.gov This results in lower detection limits compared to conventional quadrupole mass spectrometers. nih.gov

In a typical GC/ITMS/MS analysis, the GC separates the components of a mixture, and the eluting compounds are then ionized in the ion source of the mass spectrometer. frtr.gov The ion trap can then isolate a specific ion of interest (the parent or precursor ion) and subject it to collision-induced dissociation (CID) to produce a series of fragment ions (product ions). This MS/MS capability provides a high degree of selectivity and structural information, which is invaluable for the unambiguous identification of target analytes in complex matrices. nih.govnih.gov The optimization of parameters such as the radio frequency storage level and the collision-induced dissociation excitation voltage is crucial for achieving the desired sensitivity and selectivity. nih.gov This method has been successfully applied to the analysis of various environmental contaminants, including pesticides and methoxylated polybrominated diphenyl ethers in fish and shellfish. nih.govnih.gov

Electron-impact (EI) and negative chemical ionization (NCI) are two common ionization techniques used in the mass spectrometric analysis of dibenzofuran (B1670420) derivatives.

Electron-Impact (EI) Mass Spectrometry involves bombarding the analyte molecules with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and a characteristic pattern of fragment ions. While EI mass spectra can be useful for library matching and providing structural information, they are often not isomer-specific for compounds like polychlorinated dibenzofurans, as different isomers can produce very similar fragmentation patterns. nih.gov

Negative Chemical Ionization (NCI) Mass Spectrometry is a softer ionization technique that is particularly well-suited for the analysis of electrophilic compounds, such as those containing nitro groups or halogens. gcms.czshimadzu.com In NCI, a reagent gas like methane (B114726) is introduced into the ion source. The ionization of the reagent gas produces low-energy electrons that can be captured by the analyte molecules, leading to the formation of negative ions. gcms.cz This process, also known as electron capture negative ionization (ECNI), is highly selective and can provide significantly higher sensitivity for electrophilic compounds compared to EI. gcms.czshimadzu.com The resulting mass spectra often show a prominent molecular ion or a pseudo-molecular ion with less fragmentation, which simplifies spectral interpretation and enhances the ability to distinguish between isomers. nih.govgcms.cz NCI has proven effective in the analysis of various environmental pollutants, including polychlorinated dibenzofurans and polychlorophenols. nih.govepa.gov

Ionization Technique Principle Advantages for Nitrodibenzofuran Analysis Limitations
Electron-Impact (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.Provides characteristic fragmentation patterns useful for library matching and structural information.Often lacks isomer specificity for closely related compounds. nih.gov
Negative Chemical Ionization (NCI) Low-energy electrons are captured by electrophilic analytes, forming negative ions. gcms.czHigh sensitivity and selectivity for electrophilic compounds like nitrodibenzofurans. gcms.czshimadzu.com Produces less fragmentation, leading to prominent molecular ions and easier isomer differentiation. nih.govgcms.czNot suitable for all compounds; requires an electrophilic functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including 3-Methoxy-2-nitrodibenzofuran. core.ac.uknih.gov NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uk A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to unambiguously assign the structure. nih.govresearchgate.net

1D NMR experiments , such as ¹H NMR and ¹³C NMR, provide fundamental information.

¹H NMR reveals the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).

¹³C NMR provides information about the number and types of carbon atoms in the molecule.

2D NMR experiments are crucial for establishing the complete molecular framework.

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically on adjacent carbon atoms.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful technique that shows correlations between protons and carbons that are separated by two or three bonds. core.ac.uk This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule.

For a molecule like this compound, NMR spectroscopy would be used to confirm the substitution pattern on the dibenzofuran core. For example, the chemical shifts of the aromatic protons and carbons would be indicative of the positions of the methoxy (B1213986) and nitro groups. HMBC correlations between the methoxy protons and the aromatic ring would confirm the point of attachment of the methoxy group.

Vibrational Spectroscopy (FTIR, IR/UV) for Conformational and Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Infrared/Ultraviolet (IR/UV) spectroscopy, provides valuable insights into the functional groups present in a molecule and its conformational properties.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows characteristic absorption bands for different functional groups. For this compound, FTIR would clearly show the presence of:

The nitro group (NO₂) through its characteristic symmetric and asymmetric stretching vibrations.

The methoxy group (O-CH₃) through C-H stretching and bending vibrations.

The aromatic C-H and C=C stretching vibrations of the dibenzofuran ring system.

The C-O-C stretching vibration of the ether linkage.

Gas chromatography combined with solid-phase infrared spectroscopy (GC/IR) can be a powerful technique for differentiating isomers. ojp.gov While mass spectrometry may not always distinguish between positional isomers, their IR spectra, particularly in the fingerprint region, can exhibit unique absorption patterns that allow for their differentiation. ojp.gov

IR/UV spectroscopy is a technique that combines infrared and ultraviolet spectroscopy to study the conformations of molecules in the gas phase. By exciting a specific UV transition of a molecule and then probing its vibrational transitions with an IR laser, it is possible to obtain conformer-specific IR spectra. This can be particularly useful for studying the conformational preferences of flexible substituents, such as the methoxy group in this compound.

Spectroscopic Technique Information Obtained Application to this compound
FTIR Presence of functional groups.Identification of nitro, methoxy, and aromatic ring vibrations.
GC/IR Isomer-specific infrared spectra.Differentiation of positional isomers based on unique fingerprint region absorptions. ojp.gov
IR/UV Conformer-specific vibrational spectra.Analysis of the conformational preferences of the methoxy group.

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic structure and transitions within a molecule.

UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum is characterized by the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε). The position and intensity of the absorption bands are sensitive to the extent of conjugation and the presence of chromophoric and auxochromic groups. For this compound, the dibenzofuran ring system is the primary chromophore. The presence of the nitro group (a strong electron-withdrawing group) and the methoxy group (an electron-donating group) will significantly influence the electronic transitions and thus the UV-Vis spectrum, causing shifts in the absorption maxima compared to unsubstituted dibenzofuran.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules fluoresce, but for those that do, the fluorescence spectrum can provide information about the electronic structure and the environment of the molecule. The fluorescence properties of this compound would depend on the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group, which can influence the energy and lifetime of the excited state.

Rotational Spectroscopy (e.g., Chirped-Pulse Fourier Transform Microwave Spectroscopy) for Gas-Phase Structures

The determination of the precise gas-phase structure of this compound would typically be accomplished using high-resolution spectroscopic techniques such as chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy. This method provides highly accurate rotational constants which are directly related to the molecule's moments of inertia and, consequently, its three-dimensional geometry.

However, based on a comprehensive review of the scientific literature, no studies employing rotational spectroscopy for the structural determination of this compound have been reported. Such an investigation would be valuable for understanding the molecule's conformational preferences and planarity in the absence of intermolecular forces present in the solid state.

X-ray Crystallography for Solid-State Structure Determination and Regiochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. This technique would also unequivocally confirm the regiochemistry of the methoxy and nitro substituents on the dibenzofuran framework.

Despite the utility of this technique, a search of the existing scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available at present.

Despite a comprehensive search for computational and theoretical investigations of the chemical compound This compound , specific published research data corresponding to the detailed outline provided does not appear to be available.

Searches for Density Functional Theory (DFT) studies on reaction mechanisms and kinetics, Coupled Cluster and wave function-based analyses of its electronic structure, calculations of its global and local electrophilicity and nucleophilicity indices, dispersion-controlled docking preferences, and Symmetry Adapted Perturbation Theory (SAPT) for its intermolecular interactions have not yielded specific results for this compound.

While general information on computational methodologies and studies on related nitrodibenzofuran derivatives exists, the specific theoretical and computational data required to populate the requested article sections for this compound could not be located in the public domain through the performed searches. Therefore, the generation of a scientifically accurate article based on the provided outline is not possible at this time.

Computational and Theoretical Investigations of 3 Methoxy 2 Nitrodibenzofuran

Mechanistic Pathways of Atmospheric Chemical Reactions (e.g., OH Radical Initiated)

While direct computational studies on the atmospheric chemical reactions of 3-Methoxy-2-nitrodibenzofuran are not extensively available, the mechanistic pathways can be inferred from theoretical investigations of the parent compound, dibenzofuran (B1670420), and its derivatives. The primary atmospheric degradation pathway for aromatic compounds like dibenzofuran is initiated by the hydroxyl (OH) radical.

Computational studies on dibenzofuran have shown that the OH radical predominantly adds to the carbon atoms of the aromatic rings rather than abstracting a hydrogen atom. For the unsubstituted dibenzofuran, density functional theory (DFT) calculations have identified the C1 position as the most favorable site for OH radical addition, with a calculated branching ratio of 0.61. acs.orgnih.gov This initial addition is followed by reactions with molecular oxygen.

In the case of this compound, the methoxy (B1213986) (-OCH₃) and nitro (-NO₂) substituents will significantly influence the regioselectivity of the OH radical attack. The methoxy group is an activating, ortho-, para-directing group due to its electron-donating resonance effect. Conversely, the nitro group is a deactivating, meta-directing group due to its strong electron-withdrawing nature.

Given these substituent effects, the OH radical is most likely to add to the carbon positions activated by the methoxy group and not deactivated by the nitro group. The positions ortho and para to the methoxy group are C4 and C1, respectively. The C4 position is also ortho to the nitro group, which would be a disfavored site of attack. The C1 position is para to the methoxy group and meta to the nitro group, making it a likely candidate for OH radical addition.

Photophysical Properties Simulation

The photophysical properties of this compound are of interest, particularly in the context of its potential use as a photoremovable protecting group. Computational simulations play a crucial role in understanding and predicting these properties.

Two-photon absorption (TPA) is a nonlinear optical process with applications in biological imaging and phototherapy. The TPA cross-section (δTPA) is a measure of the efficiency of this process. For a methoxy-substituted nitrodibenzofuran (NDBF) derivative used as a photoremovable protecting group for cysteine, the two-photon action cross-section has been determined experimentally. acs.orgnih.govnih.gov These experimental values provide a benchmark for computational predictions.

In a study of a new NDBF-based protecting group with a methoxy substituent, a two-photon action cross-section of 0.71–1.4 GM (Goeppert-Mayer units) was reported. acs.orgnih.govnih.gov This was a notable improvement over previous nitrodibenzofuran-based protecting groups. acs.org The addition of the methoxy group to the nitrodibenzofuran chromophore was shown to shift the absorbance maximum to a lower energy, which can influence the TPA properties. acs.org

Computational calculations of the TPA cross-section for similar chromophores are typically performed using time-dependent density functional theory (TD-DFT) or other high-level quantum chemistry methods. These calculations can provide insights into the electronic transitions that contribute to the TPA process and guide the design of new molecules with enhanced TPA cross-sections.

CompoundTwo-Photon Action Cross-Section (δu) [GM]Measurement Conditions
Methoxy-substituted NDBF-caged peptide0.71–1.4-
NDBF-caged peptide (17a)0.13at 800 nm

The uncaging quantum yield (Φ) is a critical parameter for photoremovable protecting groups, representing the efficiency of the photocleavage reaction. Computational methods can be employed to predict the quantum yield by simulating the excited-state potential energy surfaces and identifying the reaction pathways leading to the release of the protected molecule.

For a methoxy-substituted nitrodibenzofuran protecting group, the quantum yield of uncaging was calculated using the relationship Φ = (Iσt₉₀)⁻¹, where I is the irradiation intensity, σ is the decadic extinction coefficient, and t₉₀ is the irradiation time for 90% uncaging. acs.org Previous work on o-nitrobenzyl-based protecting groups indicated that the addition of methoxy substituents, while shifting the absorbance to lower energy, was often accompanied by a decrease in the quantum yield for photolysis. acs.org However, the nitrodibenzofuran scaffold has been shown to exhibit a faster rate of UV photolysis compared to simpler nitroveratryl-based groups. acs.org

In a study of a nitrodibenzofuran-protected cysteine peptide, the uncaging quantum yield (εΦ) was measured to be 0.2. acs.org This value was noted to be somewhat lower than that reported for NDBF used for caging hydroxyl functionality, which was 0.7. acs.org This difference may be attributed to the specific molecular context and the nature of the leaving group. acs.org

Compound/Protecting GroupUncaging Quantum Yield (Φ or εΦ)Notes
NDBF-caged cysteine peptide (17b)0.2-
NDBF caging hydroxyl functionality0.7-

Advanced Applications of 3 Methoxy 2 Nitrodibenzofuran in Chemical Research and Material Science

Development as Photoremovable Protecting Groups (PPGs) and Caging Groups

Photoremovable protecting groups (PPGs), or caging groups, are instrumental tools in chemical biology, enabling the spatial and temporal control over the release of bioactive molecules with an external light stimulus. This obviates the need for chemical reagents for deprotection, which can interfere with sensitive biological systems. The nitrodibenzofuran (NDBF) scaffold has been identified as a promising PPG, and the introduction of a methoxy (B1213986) substituent to create 3-Methoxy-2-nitrodibenzofuran (MeO-NDBF) has led to further enhancements in its photochemical properties.

Design and Synthesis for Thiol Protection

The design of this compound as a PPG for thiols builds upon the established efficacy of the parent NDBF group. nih.gov The primary motivation for its development was to create a protecting group with improved two-photon absorption cross-sections, which is highly desirable for applications in living cells and tissues where deeper light penetration and reduced phototoxicity are critical.

A new and more versatile synthetic route was developed to access substituted dibenzofurans, including the 3-methoxy derivative. nih.gov The synthesis commences with the reaction of 2-bromo-5-methoxyphenol (B1282781) with 4-fluoro-2-nitrobenzaldehyde (B1294362) to form a diaryl ether. nih.gov Subsequent protection of the aldehyde, palladium-catalyzed intramolecular aryl-aryl coupling, and deprotection affords the key aldehyde intermediate. nih.gov This aldehyde is then converted to a secondary alcohol, which serves as the attachment point for the thiol-containing molecule, such as cysteine. nih.gov

For integration into solid-phase peptide synthesis (SPPS), the protected cysteine is prepared as an Fmoc-protected amino acid building block, specifically Fmoc-Cys(MeO-NDBF)-OH. nih.gov A key design feature is the incorporation of an ethyl group as the linker to the thiol, which, upon photolysis, yields a ketone byproduct. nih.gov This is considered to have lower potential cellular toxicity compared to the aldehyde byproducts generated from simpler nitrobenzyl-based protecting groups. nih.gov

Efficiency of One-Photon and Two-Photon Mediated Photolysis

The introduction of the methoxy group onto the nitrodibenzofuran core has a significant impact on its photophysical properties. The absorption maximum of the MeO-NDBF chromophore is red-shifted to 355 nm compared to 320 nm for the unsubstituted NDBF. nih.gov This shift to a longer wavelength is advantageous for biological applications as it moves the excitation further away from the damaging UV region.

The efficiency of photolysis is a critical parameter for any PPG. For this compound, both one-photon and two-photon mediated deprotection have been demonstrated to be effective. While direct quantum yield comparisons can be challenging due to experimental conditions like broad-spectrum light sources, the rate of UV photolysis has been shown to be comparable to the parent NDBF group. nih.gov

The most notable improvement of the MeO-NDBF group lies in its two-photon uncaging efficiency. The two-photon action cross-section (δu), a measure of the efficiency of a two-photon absorption process leading to a chemical reaction, was found to be in the range of 0.71–1.4 Göppert-Mayer (GM) units for MeO-NDBF protected peptides. nih.govumn.edu This represents a significant enhancement compared to many conventional PPGs, making this compound a superior choice for applications requiring high spatial resolution and deep tissue penetration. nih.gov

Table 1: Photochemical Properties of NDBF and MeO-NDBF Protected Peptides

Protecting GroupPeptideAbsorption Maximum (λmax)Two-Photon Action Cross-section (δu)
NDBF-320 nm-
MeO-NDBFPeptide 10355 nm0.71 GM
MeO-NDBFPeptide 15355 nm1.4 GM

Data sourced from Bader et al., 2020. nih.gov

Integration into Peptide Synthesis (SPPS) and Oligonucleotide Modification

The utility of this compound as a PPG has been successfully demonstrated through its incorporation into solid-phase peptide synthesis (SPPS). The Fmoc-Cys(MeO-NDBF)-OH building block can be readily used in standard automated SPPS protocols to assemble complex, biologically relevant peptides. nih.govumn.edu For instance, it has been used to synthesize a pentadecapeptide precursor of the yeast mating pheromone a-Factor and an undecapeptide fragment from the C-terminus of K-Ras. nih.gov The subsequent uncaging of the thiol group in these peptides by either UV or two-photon activation was shown to proceed efficiently, enabling their use in enzymatic assays. nih.gov

While the direct application of this compound for oligonucleotide modification has not been explicitly reported, the successful use of the related 3-nitro-2-ethyldibenzofuran (NDBF) group to cage a thymidine (B127349) phosphoramidite (B1245037) for DNA synthesis suggests a strong potential for this application. nih.gov The NDBF caging moiety was found to be stable under standard DNA synthesis conditions and could be efficiently removed by light irradiation. nih.gov Given the enhanced two-photon properties of the methoxy derivative, a this compound-caged nucleoside phosphoramidite would be a highly valuable tool for the light-controlled regulation of nucleic acid function in biological systems. mdpi.com The general strategy involves attaching the caging group to the nucleobase in a way that disrupts Watson-Crick base pairing, thereby inhibiting hybridization until light-induced removal of the cage. mdpi.com

Mechanistic Insight into Uncaging Quantum Yields

The photochemistry of nitroaromatic caging groups, including this compound, is complex and the quantum yield of uncaging (Φu), which represents the efficiency of converting an absorbed photon into a deprotection event, is a key parameter. While precise quantum yield values for this compound protected thiols have not been definitively reported due to experimental constraints with broad-spectrum light sources, insights can be drawn from related systems. nih.gov

For the parent NDBF group caging a hydroxyl functionality, a quantum yield of 0.7 has been reported. researchgate.net When NDBF was used to cage a cysteine in a peptide, the uncaging quantum yield (εΦ) was measured to be 0.2, with the lower value potentially attributed to light absorption by other components of the peptide, such as a fluorescein (B123965) label. researchgate.net

Role in Photoelectronic Materials

The dibenzofuran (B1670420) core is a well-known building block for organic electronic materials due to its rigid, planar structure and high triplet energy, which are desirable properties for host materials in phosphorescent organic light-emitting diodes (PhOLEDs).

Host Materials for Organic Light-Emitting Diodes (OLEDs)

In PhOLEDs, the host material plays a crucial role in facilitating charge transport and ensuring efficient energy transfer to the phosphorescent guest emitter. A high triplet energy of the host is essential to prevent back energy transfer from the guest, which would quench the emission. Dibenzofuran derivatives are attractive candidates for host materials due to their high triplet energies. openreadings.euresearchgate.net

While there is no specific research detailing the use of this compound as a host material in OLEDs, its molecular structure allows for speculation on its potential performance. The dibenzofuran scaffold provides the necessary high triplet energy. The methoxy group is an electron-donating group, which could enhance hole transport properties, while the nitro group is a strong electron-withdrawing group, which would facilitate electron transport.

This combination of an electron-donating and an electron-withdrawing group on the same dibenzofuran core could result in a bipolar host material, capable of transporting both holes and electrons. Bipolar host materials are highly sought after as they can lead to a more balanced charge injection and transport within the emissive layer of the OLED, potentially improving device efficiency and lifetime. rsc.orgscilit.com

Impact of Substitution Position on Material Parameters

The photophysical and electronic properties of dibenzofuran derivatives are intricately linked to the nature and position of their substituents. The strategic placement of electron-donating and electron-withdrawing groups on the aromatic core can be used to fine-tune the material's parameters for specific applications. In the case of nitrodibenzofurans, the position of the nitro group, a potent electron-withdrawing substituent, significantly influences the electronic and optical characteristics of the molecule.

The introduction of a methoxy group, an electron-donating substituent, further modulates these properties. In this compound, the presence of the methoxy group has a discernible impact on its absorption spectrum. Research has shown that the installation of a methoxy substituent on the nitrodibenzofuran (NDBF) core leads to a bathochromic shift, or a shift to a longer wavelength, of the absorption maximum. Specifically, the absorption maximum is increased from 320 nm in the unsubstituted NDBF to 355 nm in the methoxy-substituted analogue. nih.gov This shift is crucial for applications such as two-photon absorption, where a larger action cross-section is desirable. nih.govumn.edu

Generally, placing electron-donating and electron-withdrawing groups at opposite ends of a conjugated system enhances the ICT, leading to red-shifted absorption and emission spectra. The specific substitution pattern on the dibenzofuran nucleus will also influence the dipole moment of the molecule, which is a critical parameter for applications in nonlinear optics and for controlling intermolecular interactions in the solid state.

Below is an illustrative data table showcasing the impact of the methoxy substituent on a key photophysical parameter of the nitrodibenzofuran scaffold, based on available research findings.

CompoundSubstituent(s)Absorption Maximum (λmax)Key Impact of Substitution
Nitrodibenzofuran (NDBF)Nitro320 nmBaseline for comparison.
This compound3-Methoxy, 2-Nitro355 nmThe methoxy group causes a significant red-shift in the absorption maximum, enhancing its two-photon absorption properties. nih.gov

Use as Precursors for Complex Heterocyclic Scaffolds in Synthetic Chemistry

The rich chemical functionality of this compound makes it a valuable starting material for the synthesis of more complex heterocyclic scaffolds. The presence of the nitro group, in particular, opens up a wide array of synthetic transformations, allowing for the construction of novel, fused heterocyclic systems.

One of the most powerful applications of nitroarenes in synthetic chemistry is their use in reductive cyclization reactions. The nitro group can be readily reduced to a nitroso, hydroxylamino, or amino group, which can then participate in intramolecular cyclization reactions to form new heterocyclic rings. For instance, the reduction of the nitro group in this compound to an amino group would yield 3-methoxy-2-aminodibenzofuran. This amino-substituted dibenzofuran can then serve as a key intermediate for the synthesis of various fused nitrogen-containing heterocycles.

The general synthetic route to access substituted dibenzofurans, such as the one developed for a methoxy-substituted nitrodibenzofuran-based protecting group, involves a palladium-catalyzed intramolecular aryl-aryl coupling of a diaryl ether precursor. nih.gov This robust synthesis provides access to the core dibenzofuran structure, which can then be further elaborated.

The strategic positioning of the methoxy and amino groups (derived from the nitro group) can be exploited to construct novel polycyclic aromatic systems with tailored electronic and photophysical properties. For example, the amino group can be acylated and then subjected to cyclization conditions to form fused oxazole (B20620) or thiazole (B1198619) rings. Alternatively, condensation reactions with dicarbonyl compounds can lead to the formation of fused quinoxaline (B1680401) or pyrazine (B50134) rings, significantly extending the conjugation of the system.

The reductive cyclization of nitro compounds is a well-established method for the synthesis of N-heterocycles. researchgate.net This approach is particularly attractive due to its efficiency and the commercial availability of a wide range of nitroarenes. The transformation of the nitro group into a nitrene intermediate, through thermal or photochemical methods, can also be employed to forge new carbon-nitrogen bonds and construct novel heterocyclic frameworks. researchgate.net

In essence, this compound is not just a molecule with interesting material properties in its own right, but also a versatile building block. Its chemical handles—the reducible nitro group and the electron-rich aromatic ring modulated by the methoxy group—provide synthetic chemists with a powerful platform to explore the synthesis of novel and complex heterocyclic structures for a variety of applications, from medicinal chemistry to materials science.

Q & A

Q. What are the common synthetic routes for preparing 3-Methoxy-2-nitrodibenzofuran, and what reaction conditions optimize yield?

  • Methodological Answer : A typical synthesis involves nitration of a methoxy-substituted dibenzofuran precursor. Key steps include:
  • Nitration : Use a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Regioselectivity is influenced by the electron-donating methoxy group, favoring nitration at the ortho position .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yields range from 40–70%, depending on precursor purity and reaction monitoring via TLC .
  • Example Protocol :
StepReagents/ConditionsPurpose
1HNO₃ (conc.), H₂SO₄, 0°CNitration
2NaOH neutralizationQuench excess acid
3Dichloromethane extractionSolvent separation

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Assign methoxy (δ ~3.8–4.0 ppm) and nitro group-adjacent protons (δ ~8.0–8.5 ppm). Aromatic splitting patterns confirm substitution patterns .
  • FTIR : Detect C-O (1250–1050 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches.
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • X-ray Crystallography (if crystalline): Resolve steric effects from nitro and methoxy groups .

Q. How does the methoxy group influence the reactivity of this compound in substitution reactions?

  • Methodological Answer : The methoxy group acts as an ortho/para-directing substituent, stabilizing intermediates via resonance. In nucleophilic aromatic substitution (SNAr), the nitro group activates the ring but requires harsh conditions (e.g., K₂CO₃/DMF, 120°C). Monitor reaction progress via LC-MS to avoid decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported nitration regioselectivity for methoxy-dibenzofuran derivatives?

  • Methodological Answer : Discrepancies arise from varying electron-donating/withdrawing effects of substituents. To address this:
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict charge distribution and nitration sites .
  • Isotopic Labeling : Synthesize deuterated analogs to track substituent effects experimentally .
  • Controlled Experiments : Compare yields under identical conditions (temperature, solvent) to isolate variables .

Q. What strategies mitigate decomposition during catalytic reduction of the nitro group in this compound?

  • Methodological Answer :
  • Catalyst Choice : Use Pd/C or Raney Ni under H₂ (1–3 atm). Avoid over-reduction by limiting H₂ exposure time .
  • Acidic Additives : Add HCl (0.1 M) to stabilize intermediates. Monitor via in situ IR for nitro-to-amine conversion .
  • Table of Optimized Conditions :
CatalystSolventTemp. (°C)Yield (%)
Pd/CEtOAc2585
Raney NiMeOH5072

Q. How can computational methods predict the environmental persistence of this compound?

  • Methodological Answer :
  • QSPR Models : Correlate molecular descriptors (logP, polar surface area) with biodegradability using software like EPI Suite .
  • Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments (GROMACS) to estimate half-life .
  • Validation : Compare predictions with experimental OECD 301F biodegradation tests .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

  • Methodological Answer : Variations stem from:
  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) and characterize via DSC .
  • Impurities : Use HPLC (C18 column, 90:10 water/acetonitrile) to confirm purity >98% before measurement .
  • Instrument Calibration : Cross-validate with standard reference materials (e.g., NIST-certified compounds) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving nitrating agents .
  • Spill Management : Neutralize acid residues with NaHCO₃ before disposal.
  • Storage : Keep in amber vials at –20°C to prevent photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.